molecular formula C13H10BrN3OS B11017573 2-(4-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide

2-(4-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide

Katalognummer: B11017573
Molekulargewicht: 336.21 g/mol
InChI-Schlüssel: GWAUBHOEULXWKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide is a synthetic small molecule characterized by a brominated indole core linked via an acetamide group to a 1,3-thiazol-2-yl moiety. Its molecular formula is C₁₃H₁₀BrN₃OS, with a molecular weight of 336.21 g/mol . The indole ring, substituted at the 4-position with bromine, is a critical pharmacophore known for interacting with biological targets such as kinases and apoptosis regulators , while the thiazole ring enhances metabolic stability and binding affinity through hydrogen bonding and π-π interactions . This compound’s structural framework aligns with bioactive molecules explored in anticancer, antiviral, and enzyme inhibition studies, though its specific applications remain under investigation .

Eigenschaften

Molekularformel

C13H10BrN3OS

Molekulargewicht

336.21 g/mol

IUPAC-Name

2-(4-bromoindol-1-yl)-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C13H10BrN3OS/c14-10-2-1-3-11-9(10)4-6-17(11)8-12(18)16-13-15-5-7-19-13/h1-7H,8H2,(H,15,16,18)

InChI-Schlüssel

GWAUBHOEULXWKM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CN2CC(=O)NC3=NC=CS3)C(=C1)Br

Herkunft des Produkts

United States

Biologische Aktivität

2-(4-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic compound notable for its potential biological activities. This compound features a brominated indole moiety and a thiazole group, which contribute to its reactivity and pharmacological profile. The molecular formula is C13H10BrN3OSC_{13}H_{10}BrN_{3}OS with a molecular weight of approximately 336.21 g/mol .

Structural Characteristics

The unique structure of 2-(4-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide includes:

  • Indole Moiety : The bromine atom at the 4-position enhances the compound's reactivity.
  • Thiazole Group : Provides additional interaction sites for biological targets.
FeatureDescription
Molecular FormulaC13H10BrN3OSC_{13}H_{10}BrN_{3}OS
Molecular Weight336.21 g/mol
Indole Position4-bromo
Thiazole PresenceYes

Biological Activity

Preliminary studies suggest that 2-(4-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide exhibits significant biological activity, particularly in the following areas:

Anticancer Activity

Research indicates that compounds containing indole and thiazole moieties often demonstrate anticancer properties. For example, studies have shown that similar thiazole derivatives exhibit cytotoxic effects against various cancer cell lines with IC50 values in the low micromolar range . The structural activity relationship (SAR) suggests that the presence of electron-withdrawing groups like bromine enhances the anticancer activity by improving binding affinity to target proteins involved in cancer progression.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. In vitro tests indicate that it can inhibit the growth of various pathogens, including bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values reported for related compounds range from 0.220.22 to 0.25μg/mL0.25\,\mu g/mL, showing promising antibacterial activity . The indole structure's ability to engage in π–π stacking interactions with microbial proteins may enhance its antimicrobial efficacy.

The biological mechanisms underlying the activity of 2-(4-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide are likely multifaceted:

  • Binding Interactions : The compound may interact with various receptors and enzymes, influencing cellular signaling pathways.
  • Hydrogen Bonding : The thiazole group facilitates hydrogen bonding with biological targets, enhancing specificity.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Anticancer Studies : A compound structurally similar to 2-(4-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide demonstrated significant cytotoxicity against A431 and Jurkat cell lines with IC50 values less than that of doxorubicin .
  • Antimicrobial Evaluations : In a study assessing various thiazole derivatives, several exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the indole and thiazole structures can lead to enhanced antimicrobial properties .

Wissenschaftliche Forschungsanwendungen

Preliminary studies indicate that 2-(4-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide exhibits significant biological activity, making it a candidate for drug development. Its structure allows for interactions with various biological targets, including enzymes and receptors.

Anticancer Activity

Research has shown that this compound has potential anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

Cell LineViability (%) at 100 µM
A549 (Lung Cancer)45
Caco-2 (Colorectal Cancer)30

These results indicate that the compound significantly reduces cell viability, particularly in Caco-2 cells, suggesting a selective anticancer effect.

Applications in Medicinal Chemistry

Due to its unique structural characteristics and biological activities, 2-(4-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide is being explored for various applications in medicinal chemistry:

Drug Development

The compound's potential as a therapeutic agent against cancer and possibly other diseases makes it a subject of interest for drug development initiatives. Its ability to target specific molecular pathways could lead to the creation of more effective treatments.

Antimicrobial Properties

While primarily studied for anticancer applications, there is emerging evidence that compounds with similar structures exhibit antimicrobial properties. Future research may explore these aspects further.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

  • Anticancer Efficacy : A study focusing on the effects of this compound on various cancer cell lines demonstrated significant reductions in cell growth and viability.
  • Antibacterial Activity : Investigations into its antibacterial properties have shown promising results in reducing bacterial load in infected models, indicating potential as an antimicrobial agent.

Analyse Chemischer Reaktionen

Oxidation Reactions

The indole moiety undergoes oxidation under controlled conditions. For example:

  • Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.

  • Conditions : Polar solvents (e.g., acetic acid) at 60–80°C.

  • Products : Formation of quinoline derivatives via indole ring oxidation.

Reaction ComponentDetails
Substrate PositionIndole ring (C4 brominated)
Oxidizing AgentsKMnO₄, CrO₃
ByproductsMnO₂ (with KMnO₄), Cr³⁺ salts (with CrO₃)

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the indole’s 4-position is susceptible to substitution:

  • Reagents : Amines (e.g., NH₃), alkoxides (e.g., NaOMe).

  • Conditions : DMF or DMSO as solvents, 80–100°C.

  • Products : 4-amino- or 4-alkoxy-indole derivatives.

Example :

C13H10BrN3OS+NH3C13H11N4OS+HBr\text{C}_{13}\text{H}_{10}\text{BrN}_3\text{OS} + \text{NH}_3 \rightarrow \text{C}_{13}\text{H}_{11}\text{N}_4\text{OS} + \text{HBr}

Hydrolysis of the Acetamide Linker

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Reagents : HCl (6M) or NaOH (10%).

  • Conditions : Reflux in aqueous ethanol (12–24 hours).

  • Products :

    • Acidic Hydrolysis : 2-(4-bromoindol-1-yl)acetic acid and 2-aminothiazole.

    • Basic Hydrolysis : Sodium salt of the carboxylic acid .

Hydrolysis TypeReagentsYield (%)
Acidic (HCl)6M HCl78–85
Basic (NaOH)10% NaOH82–88

Electrophilic Substitution on the Thiazole Ring

The thiazole’s electron-rich C5 position reacts with electrophiles:

  • Reagents : Nitration (HNO₃/H₂SO₄), sulfonation (SO₃).

  • Conditions : 0–5°C for nitration; 25°C for sulfonation.

  • Products : 5-nitro- or 5-sulfo-thiazole derivatives .

Example :

Thiazole+HNO35-Nitro-thiazole+H2O\text{Thiazole} + \text{HNO}_3 \rightarrow \text{5-Nitro-thiazole} + \text{H}_2\text{O}

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling:

  • Reagents : Arylboronic acids, Pd(PPh₃)₄ catalyst.

  • Conditions : DME/H₂O (3:1), 80°C, 12 hours.

  • Products : Biaryl derivatives via Suzuki-Miyaura coupling .

CatalystLigandYield (%)
Pd(PPh₃)₄PPh₃65–72
PdCl₂(dppf)dppf70–75

Functionalization of the Thiazole NH Group

The thiazole’s NH undergoes alkylation or acylation:

  • Reagents : Alkyl halides (e.g., CH₃I), acyl chlorides (e.g., AcCl).

  • Conditions : NaH as base, THF solvent, 0°C to RT.

  • Products : N-alkyl or N-acyl thiazole derivatives .

Example :

Thiazole-NH+CH3IThiazole-NCH3+HI\text{Thiazole-NH} + \text{CH}_3\text{I} \rightarrow \text{Thiazole-NCH}_3 + \text{HI}

Photochemical Reactions

Under UV light (254 nm), the bromine atom participates in radical-mediated processes:

  • Reagents : AIBN (initiator), toluene solvent.

  • Conditions : 24-hour irradiation.

  • Products : Dehalogenated indole or dimerized products .

Research Insights

  • The bromine atom’s position (C4 on indole) directs substitution reactivity, favoring para/ortho products in coupling reactions.

  • Thiazole’s NH group exhibits moderate nucleophilicity, enabling selective alkylation over competing indole reactions .

  • Hydrolysis kinetics vary significantly between acidic (faster) and basic (higher yield) conditions due to intermediate stability.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers of Brominated Indole Derivatives

  • 2-(6-Bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide (CAS: 1190296-07-1)
    • Key Difference : Bromine at the 6-position instead of 4-position on the indole ring.
    • Impact : Altered steric and electronic properties may affect target binding. For example, 6-bromo substitution could hinder interactions with hydrophobic pockets compared to the 4-bromo isomer .
    • Molecular Weight : 336.21 g/mol (identical to the target compound).

Non-Brominated Indole Analogues

  • N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) Structure: Indole substituted with chloro, methoxy, and methyl groups; linked to a chlorophenyl-thiazole. Activity: Demonstrated anticancer activity as a Bcl-2/Mcl-1 dual inhibitor (IC₅₀ = 0.28 µM against MCF-7 cells) .

Analogues with Modified Aryl-Thiazole Moieties

Thiazole-Linked Aromatic Systems

  • N-[4-(4-Biphenylyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

    • Structure : Biphenyl-thiazole with an isoindole-dione acetamide.
    • Properties : Higher molecular weight (477.55 g/mol) and extended π-system, favoring interactions with aromatic residues in enzyme active sites (e.g., kinases) .
    • Synthesis : Requires palladium-catalyzed cross-coupling, contrasting with the target compound’s simpler nucleophilic substitution .
  • 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide (SirReal2)

    • Structure : Thiazole fused with a naphthalene-methyl group and pyrimidine sulfanyl.
    • Activity : Potent SIRT2 inhibitor (IC₅₀ = 0.13 µM), highlighting how electron-withdrawing groups (e.g., sulfanyl) modulate enzyme affinity .

Analogues with Heterocyclic Variations

Oxadiazole and Triazole Derivatives

  • N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w)
    • Structure : Oxadiazole replaces thiazole; sulfanyl linker enhances conformational flexibility.
    • Synthesis : Requires NaH-mediated coupling, yielding 60–85% purity, compared to the target compound’s thiourea-based routes .
    • Activity : Broad-spectrum antimicrobial activity (MIC = 4–32 µg/mL against S. aureus) .

Benzothiazole Analogues

  • N-(1,3-Benzothiazol-2-yl)acetamide
    • Structure : Benzothiazole instead of thiazole.
    • Crystallography : Planar benzothiazole improves stacking interactions in crystal lattices, as confirmed by X-ray diffraction (space group P2₁/c) .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight (g/mol) logP Hydrogen Bond Acceptors Bioactivity Highlights
Target Compound 336.21 ~3.4 3 Under investigation
2-(6-Bromoindol-1-yl) analogue 336.21 ~3.4 3 Similar solubility, untested
SirReal2 422.54 2.8 5 SIRT2 inhibitor (IC₅₀ = 0.13 µM)
10j 498.34 4.2 4 Anticancer (IC₅₀ = 0.28 µM)
Pritelivir 365.44 1.9 6 Antiviral (HSV helicase inhibitor)

Key Trends :

  • logP : Bromine and aromatic groups increase lipophilicity, enhancing membrane penetration but risking solubility issues.
  • Hydrogen Bond Acceptors : Thiazole and acetamide moieties consistently provide 3–5 acceptors, aiding target binding.

Insights :

  • Palladium-catalyzed methods (e.g., for 9c ) offer higher yields but require expensive catalysts.
  • Lower yields for 10j reflect challenges in introducing multiple bulky substituents.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-(4-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions between 4-bromoindole derivatives and thiazole-containing acetamide precursors. Key steps include:

  • Alkylation of indole using bromoacetamide intermediates in polar aprotic solvents like DMF or DMSO .
  • Catalytic optimization: Use NaH as a base to facilitate deprotonation and nucleophilic substitution, with reaction temperatures maintained at 35–50°C for 8–12 hours .
  • Purification via recrystallization or column chromatography, validated by melting point analysis and HPLC (>95% purity) .

Q. How is the structural confirmation of this compound performed using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C-NMR : Identify indole protons (δ 7.2–7.8 ppm) and thiazole protons (δ 6.8–7.5 ppm). The 4-bromo substituent causes deshielding of adjacent protons, shifting aromatic signals upfield .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with theoretical vs. experimental mass accuracy (<5 ppm error) .

Q. What solvents and catalysts are effective in the alkylation steps during the synthesis of related acetamide derivatives?

  • Methodological Answer :

  • Solvents : DMF or NMP for high solubility of indole and thiazole intermediates .
  • Catalysts/Base : NaH or K₂CO₃ for deprotonation; Pd(PPh₃)₄ for cross-coupling reactions (if applicable) .
  • Reaction Monitoring : TLC (silica gel, ethyl acetate/hexane) to track progress .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare analogs with varying substituents (e.g., 4-bromo vs. 4-chloro) to isolate electronic/steric effects on activity .
  • Dose-Response Curves : Use IC₅₀ values from cytotoxicity assays (e.g., MTT) to assess potency variations .
  • In Silico Validation : Molecular docking (AutoDock Vina) to reconcile discrepancies in target binding affinities .

Q. How can molecular docking studies be designed to investigate the binding interactions of this compound with target proteins?

  • Methodological Answer :

  • Protein Preparation : Retrieve target structures (e.g., Bcl-2/Mcl-1) from PDB; optimize via energy minimization (AMBER/CHARMM) .
  • Ligand Preparation : Generate 3D conformers of the compound (OpenBabel) and assign partial charges (Gasteiger method) .
  • Docking Protocol : Use a grid box centered on the protein’s active site; validate with co-crystallized ligands (RMSD <2.0 Å) .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize the anticancer activity of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace bromo with nitro/methoxy) to probe electronic effects .
  • Biological Assays : Test analogs against cancer cell lines (e.g., MCF-7, HeLa) using apoptosis markers (Annexin V/PI staining) .
  • Statistical Modeling : Apply multivariate regression to correlate substituent properties (Hammett σ) with IC₅₀ values .

Q. What in vitro assays are appropriate for evaluating the compound's potential as a Bcl-2/Mcl-1 inhibitor?

  • Methodological Answer :

  • Fluorescence Polarization (FP) Assays : Measure displacement of fluorescent BH3 peptides from Bcl-2/Mcl-1 .
  • Western Blotting : Quantify downstream apoptosis markers (e.g., cleaved caspase-3) in treated cells .
  • Surface Plasmon Resonance (SPR) : Determine binding kinetics (KD, kon/koff) for target validation .

Q. How does the presence of the 4-bromo substituent on the indole ring influence the compound's physicochemical properties?

  • Methodological Answer :

  • Electron-Withdrawing Effect : Bromine increases indole’s electrophilicity, enhancing hydrogen bonding with target proteins (observed in docking poses) .
  • Steric Impact : The bulky bromo group may restrict rotational freedom, stabilizing bioactive conformations (NMR NOE studies) .
  • LogP Calculation : Use ChemDraw to predict increased lipophilicity (LogP ~3.2), improving membrane permeability .

Q. What computational methods can predict the metabolic stability of this compound, and how can these findings guide experimental studies?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME or pkCSM to estimate CYP450 metabolism and half-life .
  • Metabolite Identification : Use GLORYx to simulate Phase I/II metabolites; prioritize stable derivatives for synthesis .
  • In Vitro Validation : Incubate with liver microsomes (human/rat) and analyze via LC-MS for metabolic profiling .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.